

# Biological activity of 6-phenyluracil and its analogues

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Phenyluracil**

Cat. No.: **B079900**

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **6-Phenyluracil** and its Analogues

## Abstract

The uracil scaffold, a fundamental component of nucleic acids, has proven to be a "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The introduction of a phenyl group at the 6-position, creating the **6-phenyluracil** core, has unlocked a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the biological activities of **6-phenyluracil** and its analogues, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown significant promise—antiviral, anticancer, and antibacterial—elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This guide synthesizes field-proven insights with technical accuracy, offering a self-validating framework for understanding and advancing the therapeutic potential of this versatile chemical class.

## The 6-Phenyluracil Scaffold: A Versatile Pharmacophore

Uracil is a pyrimidine nucleobase that forms a base pair with adenine in RNA. Its inherent ability to participate in hydrogen bonding and its biosynthetic role make it an attractive starting point for drug design.<sup>[1]</sup> The modification of the uracil ring, particularly at the C5 and C6 positions, has been a fruitful strategy in the development of novel therapeutics.<sup>[2][3]</sup> The

introduction of a lipophilic phenyl group at the 6-position dramatically alters the molecule's steric and electronic properties, enabling it to interact with a variety of biological targets that are inaccessible to the parent uracil molecule. This guide will explore the major classes of biological activity exhibited by these analogues.

## Antiviral Activity: Targeting Viral Replication

Perhaps the most significant early success for uracil analogues was in antiviral therapy.<sup>[4]</sup> Specifically, certain 6-phenylthiouracil and related derivatives have emerged as highly potent and selective inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1).<sup>[5][6]</sup>

## Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

The primary antiviral mechanism for this class of compounds is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the retroviral life cycle. Unlike nucleoside analogues that act as chain terminators after being incorporated into the growing DNA strand, **6-phenyluracil** derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).<sup>[7]</sup>

NNRTIs bind to a hydrophobic, allosteric pocket on the RT enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the active site and severely impeding the polymerization of viral DNA. This allosteric mechanism of action is highly specific to HIV-1 RT, contributing to the low cytotoxicity of these compounds.<sup>[7]</sup>

Fig 1. Inhibition of HIV Life Cycle.

[Click to download full resolution via product page](#)

Caption: Fig 1. Inhibition of HIV Life Cycle.

## Structure-Activity Relationships (SAR)

The antiviral potency of **6-phenyluracil** analogues is highly dependent on the nature and position of substituents on both the uracil ring and the phenyl moiety.

- N1-Substitution: Alkylation at the N1 position with flexible side chains, such as [(2-hydroxyethoxy)methyl] (as seen in HEPT analogues), is crucial for high potency.[8]
- C5-Substitution: Small alkyl groups (e.g., ethyl) at the C5 position generally enhance antiviral activity.
- C6-Substitution: A phenylthio linkage at the C6 position has been shown to be particularly effective, leading to extremely potent anti-HIV-1 compounds.[5][8]
- Phenyl Ring Substitution: The substitution pattern on the C6-phenyl ring can modulate binding affinity within the allosteric pocket of the RT enzyme.

## Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the activity of representative 6-benzyluracil and 6-phenylthiouracil analogues against HIV-1.

| Compound Class                   | N1-Substituent              | C5-Substituent | C6-Substituent   | Anti-HIV-1 Potency (IC <sub>50</sub> ) | Reference |
|----------------------------------|-----------------------------|----------------|------------------|----------------------------------------|-----------|
| 6-Benzyluracil                   | Acyclic acetals             | Ethyl          | Benzyl           | Micromolar (μM) range                  | [8]       |
| Thio-analogue of HEPT            | Alkyl chloromethyl sulfides | Ethyl          | Benzyl           | Highly Potent (nM range)               | [8]       |
| 1,6-bis[(benzyloxymethyl)uracil] | (Benzyoxy)methyl            | H              | (Benzyoxy)methyl | Micro- to submicromolar                | [7]       |

## Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard, non-radioactive colorimetric assay to determine the inhibitory activity of compounds against HIV-1 RT.

- **Plate Preparation:** Coat a 96-well microtiter plate with a poly(A) template.
- **Reagent Preparation:** Prepare solutions of recombinant HIV-1 RT enzyme, a biotin-labeled oligo(dT) primer, and digoxigenin (DIG)-labeled dUTP along with other dNTPs.
- **Inhibitor Addition:** Serially dilute the test compounds (e.g., **6-phenyluracil** analogues) in appropriate buffer and add to the wells. Include positive (known NNRTI) and negative (DMSO vehicle) controls.
- **Enzyme Reaction:** Add the HIV-1 RT enzyme and the primer/nucleotide mix to the wells. Incubate at 37°C for 1-2 hours to allow for DNA synthesis.
- **Detection:**
  - Wash the plate to remove unincorporated nucleotides.

- Add an anti-DIG antibody conjugated to peroxidase. Incubate to allow binding to the newly synthesized DIG-labeled DNA strand.
- Wash away the unbound antibody.
- Add a peroxidase substrate (e.g., TMB). The enzyme will catalyze a color change.
- Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of DNA synthesized and thus to the RT activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the  $IC_{50}$  value (the concentration required for 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.<sup>[9]</sup>

## Anticancer Activity: Targeting Tumor Growth and Angiogenesis

Derivatives of **6-phenyluracil** have demonstrated significant potential as anticancer agents through multiple mechanisms, most notably the inhibition of thymidine phosphorylase and DNA polymerases.<sup>[10][11][12]</sup>

### Mechanism 1: Inhibition of Thymidine Phosphorylase (TP)

Thymidine Phosphorylase (TP) is an enzyme involved in pyrimidine salvage pathways. Critically, it is identical to an angiogenic protein known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF).<sup>[13]</sup> In many solid tumors, TP is overexpressed, where it promotes the formation of new blood vessels (angiogenesis), fueling tumor growth and metastasis.<sup>[14]</sup> <sup>[15]</sup>

**6-phenyluracil** analogues, particularly those with imidazolyl or other heterocyclic moieties, have been rationally designed as potent TP inhibitors.<sup>[10][14]</sup> By binding to the active site of TP, these compounds block its enzymatic activity, thereby preventing the generation of pro-angiogenic factors. This anti-angiogenic effect can starve the tumor of its blood supply, leading to growth inhibition.



Fig 2. Anti-angiogenic Mechanism of TP Inhibitors.

[Click to download full resolution via product page](#)

Caption: Fig 2. Anti-angiogenic Mechanism of TP Inhibitors.

## Mechanism 2: Inhibition of DNA Polymerases

DNA polymerases are critical for DNA replication and repair, processes that are highly active in rapidly dividing cancer cells.<sup>[16]</sup> Inhibition of these enzymes is a validated strategy for cancer chemotherapy.<sup>[17][18]</sup> While the broader class of uracil derivatives, such as 5-fluorouracil, are known antimetabolites, specific 6-anilinouracil derivatives have shown inhibitory activity against certain DNA polymerases, suggesting a more direct mechanism of action for some analogues.<sup>[19]</sup> By blocking DNA synthesis, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

## Quantitative Data: Thymidine Phosphorylase Inhibition

The inhibitory potency of various uracil derivatives against human thymidine phosphorylase is a key metric for their development as anticancer agents.

| Compound Class                                        | Key Structural Feature                        | TP Inhibition (IC <sub>50</sub> ) | Reference            |
|-------------------------------------------------------|-----------------------------------------------|-----------------------------------|----------------------|
| Imidazolyluracil Conjugates                           | Methylene bridge between uracil and imidazole | Low micromolar (μM)               | <a href="#">[10]</a> |
| 5-Halo-2-aminoimidazolylmethyluracils                 | 5-Bromo or 5-Chloro substituent               | Potent (nanomolar, ~20 nM)        | <a href="#">[14]</a> |
| 2'-Nitroimidazolylmethyluracil (Prodrug)              | 2'-Nitroimidazole                             | 1000-fold less active (22-24 μM)  | <a href="#">[14]</a> |
| Pyrazolo[1,5-a][2] <a href="#">[20]</a> [21]triazines | Pentafluorosulfur group on phenyl ring        | Highly Potent (0.04 μM)           | <a href="#">[22]</a> |

## Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This protocol describes a spectrophotometric method to measure the enzymatic activity of TP and its inhibition.

- Principle: The assay measures the phosphorolysis of thymidine to thymine and 2-deoxy- $\alpha$ -D-ribose-1-phosphate.
- Reagents: Prepare a reaction buffer containing potassium phosphate, purified human TP enzyme, and thymidine substrate.
- Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., **6-phenyluracil** analogues) and a known inhibitor control (e.g., 7-Deazaxanthine).[\[13\]](#)
- Reaction Initiation: In a UV-transparent 96-well plate, combine the buffer, inhibitor (or vehicle), and enzyme. Pre-incubate for 10 minutes at room temperature.
- Measurement: Initiate the reaction by adding the thymidine substrate. Immediately begin monitoring the change in absorbance at 290 nm over time using a spectrophotometer. The

conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.

- Data Analysis:
  - Calculate the initial reaction velocity (rate of change in absorbance) for each well.
  - Determine the percent inhibition for each compound concentration relative to the vehicle control.
  - Calculate the  $IC_{50}$  value by fitting the data to a dose-response curve.[\[9\]](#)

## Antibacterial Activity: A Novel Mechanism Against Gram-Positive Bacteria

A distinct class of **6-phenyluracil** analogues has been identified as potent inhibitors of bacterial DNA replication, with a mechanism that provides selectivity for bacterial over mammalian cells. [\[23\]](#)

## Mechanism of Action: Inhibition of DNA Polymerase IIIC (Pol IIIC)

In many Gram-positive bacteria, such as *Bacillus subtilis* and *Clostridioides difficile*, the essential replicative DNA polymerase is Pol IIIC.[\[23\]](#)[\[24\]](#) This enzyme is distinct from the primary replicative polymerases found in Gram-negative bacteria and eukaryotes, making it an attractive target for novel antibiotics.

The discovery of 6-(p-hydroxyphenylazo)uracil (HPUra) was a seminal moment in this field.[\[24\]](#) It was later determined that HPUra and its more stable analogues, such as 6-anilinouracils, act as inhibitors of Pol IIIC.[\[19\]](#) These compounds are thought to function as dGTP mimics, binding to the enzyme at or near the substrate-binding site, but distinct from the active site itself, thereby allosterically inhibiting DNA synthesis.[\[19\]](#)[\[24\]](#) This specificity precludes cross-resistance with existing antibiotic classes.

## Structure-Activity Relationships (QSAR)

Quantitative structure-activity relationship (QSAR) studies have shown that the interaction between 6-anilinouracil inhibitors and the Pol IIIC enzyme is primarily driven by hydrophobic

binding.[19]

- **Hydrophobicity:** Increased hydrophobic character of substituents on the anilino ring generally correlates with increased inhibitory potency.
- **Binding Site:** Comparisons between wild-type and mutant (resistant) enzymes suggest that resistance mutations lead to minor changes in the shape and an increase in the hydrophobicity of the inhibitor binding site.[19]

## Experimental Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This is the gold-standard method for determining the antibacterial potency of a new compound.

- **Compound Preparation:** In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable sterile bacterial growth medium (e.g., Mueller-Hinton Broth). Final volumes are typically 100  $\mu$ L per well.
- **Bacterial Inoculum:** Prepare a standardized suspension of the test bacterium (e.g., *Bacillus subtilis*) corresponding to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- **Inoculation:** Add 100  $\mu$ L of the bacterial inoculum to each well containing the test compound.
- **Controls:** Include a positive control well (bacteria in medium, no compound) and a negative control well (sterile medium only).
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium, as determined by the unaided eye.



[Click to download full resolution via product page](#)

Caption: Fig 3. Workflow for MIC Determination.

## Conclusion and Future Directions

The **6-phenyluracil** scaffold is a testament to the power of targeted chemical modification in drug discovery. From potent NNRTIs for HIV to anti-angiogenic agents for cancer and novel inhibitors of bacterial DNA replication, these analogues demonstrate remarkable chemical and biological versatility. The diverse mechanisms of action—allosteric inhibition of viral enzymes, competitive inhibition of metabolic enzymes, and targeted disruption of bacterial replication—highlight the scaffold's ability to be tailored to interact with distinct biological targets.

Future research should focus on leveraging advanced computational modeling to refine SAR and design next-generation analogues with improved potency and pharmacokinetic profiles.

The development of prodrugs, such as the nitroimidazole derivatives for tumor-selective activation, represents a promising strategy to enhance therapeutic indices.[\[14\]](#) Furthermore, exploring the activity of these compounds against other therapeutic targets, such as the gonadotropin-releasing hormone (GnRH) receptor, could open new avenues for their clinical application.[\[20\]](#) As the challenges of drug resistance and the need for novel therapeutic modalities grow, the **6-phenyluracil** core and its analogues will undoubtedly remain a fertile ground for discovery.

## References

- Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Synthesis of 1-Substituted-6-methyluracils.
- Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
- Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil deriv
- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. *Bulletin of the Korean Chemical Society*. [\[Link\]](#)
- Antiviral activity comparison of C11-6' and P8-6' in vitro.
- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [\[Link\]](#)
- Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. *RSC Advances*. [\[Link\]](#)
- Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections. *Bioorganic & Medicinal Chemistry*. [\[Link\]](#)
- Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections.
- In vitro proliferative activity of 6-substituted uracil derivatives. *Journal of Pharmacy & Pharmacognosy Research*. [\[Link\]](#)
- Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. *Journal of Pharmacy and Pharmacology*. [\[Link\]](#)

- Inhibitory effects of plant phenols on the activity of selected enzymes. *Journal of Agricultural and Food Chemistry*. [Link]
- Synthesis and Anticancer Activity Comparison of Phenylalkyl Iisoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. *Journal of Medicinal Chemistry*. [Link]
- Potential tumor-selective nitroimidazolylmethyluracil prodrug derivatives: inhibitors of the angiogenic enzyme thymidine phosphorylase. *Journal of Medicinal Chemistry*. [Link]
- Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities. *International Journal of Molecular Sciences*. [Link]
- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
- 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. *Bioorganic & Medicinal Chemistry*. [Link]
- Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. *Nucleic Acids Research*. [Link]
- Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. *Nucleic Acids Research (PMC)*. [Link]
- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. *Molecules*. [Link]
- GI% of the most active derivative 6i against NCI-59 cancer cells.
- PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. *International Journal of ChemTech Research*. [Link]
- Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of *Bacillus subtilis* DNA polymerase III. *Journal of Medicinal Chemistry*. [Link]
- Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. *Journal of Pharmaceutical Sciences*. [Link]
- Synthesis of pyrazolo[1,5-a][2][20][21]triazine derivatives as inhibitors of thymidine phosphorylase. *European Journal of Medicinal Chemistry*. [Link]
- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. *Scientific Research Publishing*. [[https://www.scirp.org/html/5-2medicinalchemistry\\_2014072911112485.htm](https://www.scirp.org/html/5-2medicinalchemistry_2014072911112485.htm)]([Link]  
[medicinalchemistry\\_2014072911112485.htm](https://www.scirp.org/html/5-2medicinalchemistry_2014072911112485.htm))
- measuring enzyme inhibition by drugs. *YouTube*. [Link]
- Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase.
- Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. *Journal of Medicinal Chemistry*. [Link]

- Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. *Pharmaceuticals*. [Link]
- Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. *The International Journal of Biochemistry & Cell Biology*. [Link]
- Enzyme Inhibition - Types of Inhibition. *TeachMePhysiology*. [Link]

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential tumor-selective nitroimidazolylmethyluracil prodrug derivatives: inhibitors of the angiogenic enzyme thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of *Bacillus subtilis* DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biological activity of 6-phenyluracil and its analogues]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079900#biological-activity-of-6-phenyluracil-and-its-analogues>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)